4-(aminomethyl)-N,N-dimethylbenzamide

Description

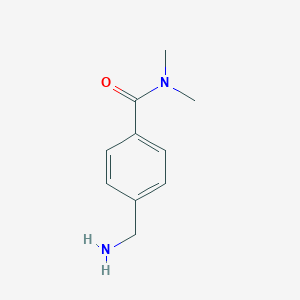

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12(2)10(13)9-5-3-8(7-11)4-6-9/h3-6H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWRKAATFPEAEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(aminomethyl)-N,N-dimethylbenzamide

This technical guide offers a comprehensive overview of 4-(aminomethyl)-N,N-dimethylbenzamide, a molecule of significant interest to researchers, scientists, and professionals in drug development. Designed with full editorial control, this document moves beyond a standard data sheet to provide a deep, logical, and scientifically-grounded narrative. It emphasizes the causality behind experimental choices and protocols, ensuring both technical accuracy and field-proven insights.

Core Chemical Identity and Significance

This compound is a para-substituted aromatic compound featuring a primary aminomethyl group and a tertiary benzamide. This unique arrangement of functional groups—a basic primary amine capable of forming critical ionic bonds and a polar, hydrogen-bond accepting amide—makes it a versatile scaffold in medicinal chemistry. Its structural backbone is a key feature in molecules designed to interact with specific biological targets, most notably in the field of antiviral drug discovery.

Key Identifiers:

| Identifier | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 88929-45-3 | |

| Molecular Formula | C10H14N2O | |

| Canonical SMILES | CN(C)C(=O)C1=CC=C(C=C1)CN | |

| Molecular Weight | 178.23 g/mol | |

| Hydrochloride CAS | 104566-35-0 |

Physicochemical Properties: A Foundation for Application

The physicochemical properties of a molecule are paramount as they dictate its behavior in both chemical reactions and biological systems. These parameters are critical for predicting absorption, distribution, metabolism, and excretion (ADME), which are cornerstone considerations in the drug development pipeline.

| Property | Value | Rationale & Implications |

| Appearance | White to off-white solid | Indicates a compound that is likely stable at room temperature. |

| Melting Point | 105-109 °C | This defined melting range suggests a good degree of purity. |

| Boiling Point | 339.7±22.0 °C (Predicted) | The high predicted boiling point is typical for a molecule with polar functional groups and moderate molecular weight. |

| Water Solubility | Soluble | The presence of the primary amine and amide groups allows for hydrogen bonding with water, conferring solubility. The hydrochloride salt is expected to be even more soluble. |

| pKa (Predicted) | 9.53±0.10 | This value pertains to the primary aminomethyl group. At physiological pH (~7.4), this group will be predominantly protonated (cationic), which is a key feature for forming ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in protein binding pockets. |

| LogP (Predicted) | 1.12 | This value suggests a balanced hydrophilic-lipophilic character, which is often a desirable trait for achieving good oral bioavailability, allowing the molecule to partition through both aqueous and lipid environments. |

Synthesis and Purification: A Validated Workflow

A reliable and scalable synthesis is fundamental for the consistent production of high-purity material for research and development. The most direct and common route to this compound is through the chemical reduction of the corresponding nitrile, 4-cyano-N,N-dimethylbenzamide.

Logical Workflow for Synthesis

Structure Elucidation of 4-(aminomethyl)-N,N-dimethylbenzamide: A Multi-Technique Spectroscopic and Chromatographic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The rigorous, unambiguous determination of a chemical structure is the bedrock upon which all subsequent research and development in medicinal chemistry and materials science is built. This guide provides an in-depth, technically-grounded framework for the complete structure elucidation of 4-(aminomethyl)-N,N-dimethylbenzamide, a substituted benzamide of interest in pharmaceutical development. Moving beyond a simple recitation of methods, this document details the strategic integration of mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and high-performance liquid chromatography. It emphasizes the causality behind experimental choices and data interpretation, offering field-proven insights to ensure a self-validating, authoritative analytical workflow.

Introduction and Strategic Overview

This compound belongs to the benzamide class of compounds, a scaffold renowned for its diverse pharmacological activities.[1][2] Its structure comprises a 1,4-disubstituted benzene ring bearing an N,N-dimethylcarboxamide group and an aminomethyl group. The precise connectivity and characterization of these functional groups are critical for understanding its potential biological interactions and ensuring its identity and purity in any application, from initial screening to advanced clinical studies.[3]

The structure elucidation process is not a linear checklist but a logical, iterative workflow. Each analytical technique provides a unique piece of the puzzle, and their combined data create a comprehensive and definitive structural portrait. This guide will follow a strategic approach, beginning with the determination of molecular mass and elemental composition, followed by the identification of functional groups, and culminating in the precise mapping of the atomic framework.

Caption: Overall workflow for the structure elucidation of this compound.

Foundational Physicochemical & Safety Profile

Before embarking on detailed spectroscopic analysis, a summary of the compound's fundamental properties is essential. The hydrochloride salt is a common form for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O | [4] |

| Molecular Weight | 178.23 g/mol | Calculated |

| Molecular Formula (HCl Salt) | C₁₀H₁₅ClN₂O | |

| Molecular Weight (HCl Salt) | 214.69 g/mol | |

| Appearance | Typically an off-white or white solid | [5] |

| SMILES | CN(C)C(=O)C1=CC=C(CN)C=C1 | |

| InChI Key | QWTFXPYCZHDSDO-UHFFFAOYSA-N |

Safety & Handling: As with any laboratory chemical, appropriate personal protective equipment (PPE) should be worn. The compound may cause skin and serious eye irritation.[5][6][7] Handling should be performed in a well-ventilated area, and inhalation of dust should be avoided.[5][6] Always consult the latest Safety Data Sheet (SDS) before handling.

Mass Spectrometry: The First Definitive Step

Expertise & Rationale: Mass spectrometry (MS) is the cornerstone of structural analysis, providing the single most critical piece of initial data: the molecular weight. High-Resolution Mass Spectrometry (HRMS) is chosen over nominal mass techniques because it provides the exact mass with high precision, allowing for the unambiguous determination of the elemental formula—a self-validating check on the compound's identity.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water). Dilute this stock solution to a final concentration of approximately 1-10 µg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

-

Acquisition Parameters:

-

Ionization Mode: Positive ESI is selected because the primary amine and amide nitrogen are readily protonated, leading to a strong signal for the [M+H]⁺ ion.

-

Mass Range: Scan from m/z 50 to 500 to ensure capture of the parent ion and potential fragments.

-

Capillary Voltage: ~3.5 kV.

-

Source Temperature: ~120 °C.

-

Data Analysis: Calibrate the instrument using a known standard to ensure high mass accuracy.

-

Anticipated Data & Interpretation

The primary goal is to identify the protonated molecular ion, [M+H]⁺.

Table 2: Predicted High-Resolution Mass Spectrometry Data

| Ion Species | Calculated Exact Mass | Observed m/z (Anticipated) |

| [C₁₀H₁₄N₂O + H]⁺ | 179.11844 | 179.1184 ± 0.0005 |

The observation of a high-intensity ion at m/z ≈ 179.1184 provides powerful evidence for the elemental composition C₁₀H₁₅N₂O⁺. Further fragmentation (MS/MS) can be induced to confirm structural motifs. Key expected fragments would include the loss of the dimethylamino group (-N(CH₃)₂) leading to a fragment at m/z ≈ 135, and cleavage of the benzylic C-C bond.

Infrared Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of key functional groups.[2] The energy of absorbed infrared radiation corresponds to the vibrational frequencies of specific covalent bonds. This allows us to "see" the C=O of the amide, the N-H of the primary amine, and the aromatic C=C bonds, confirming the major structural components.

Experimental Protocol: FTIR-ATR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Acquisition Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Co-add 16-32 scans to achieve a good signal-to-noise ratio.

-

Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.

-

Anticipated Data & Interpretation

The IR spectrum will provide a characteristic fingerprint. The most diagnostic peaks are summarized below.

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3300-3400 | N-H Stretch | Primary Amine (-NH₂) | Typically two bands (symmetric & asymmetric), often broad. |

| 3000-3100 | C-H Stretch | Aromatic C-H | Characteristic of sp² C-H bonds on the benzene ring. |

| 2850-2960 | C-H Stretch | Aliphatic C-H | From the -CH₂- and -N(CH₃)₂ groups. |

| ~1630 | C=O Stretch | Tertiary Amide (-CON(CH₃)₂) | Strong, sharp absorption. A key diagnostic peak.[8] |

| 1500-1600 | C=C Stretch | Aromatic Ring | Multiple sharp bands characteristic of the benzene ring. |

| 1100-1300 | C-N Stretch | Amine & Amide | Confirms the presence of carbon-nitrogen bonds. |

| ~850 | C-H Bend | 1,4-disubstituted Aromatic | Out-of-plane bending confirms the para-substitution pattern. |

The presence of a strong band around 1630 cm⁻¹ is a clear indicator of the amide carbonyl, while the bands above 3300 cm⁻¹ confirm the primary amine.

Nuclear Magnetic Resonance Spectroscopy: The Definitive Map

Expertise & Rationale: While MS gives the formula and IR identifies functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy maps the precise atomic connectivity.[1] ¹H NMR reveals the chemical environment and proximity of hydrogen atoms, while ¹³C NMR provides a count of unique carbon atoms. For a molecule of this complexity, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are not optional; they are essential for unambiguously assigning every signal and providing a self-validating structural proof.

Experimental Protocol: High-Field NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice as it can solubilize the compound and will exchange with the labile N-H protons, which can sometimes simplify the spectrum.

-

Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher is recommended) is crucial for resolving the aromatic signals.[1]

-

Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a 2D ¹H-¹H COSY spectrum to identify proton-proton couplings.

-

Acquire a 2D ¹H-¹³C HSQC spectrum to correlate each proton directly to its attached carbon.

-

Anticipated Data & Interpretation

¹H NMR Spectrum: The 1,4-disubstitution pattern of the aromatic ring will lead to a classic AA'BB' system, appearing as two distinct "doublets." The N,N-dimethyl groups often show restricted rotation around the amide C-N bond, potentially appearing as two separate singlets at room temperature.

Table 4: Predicted ¹H NMR Chemical Shifts and Assignments (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2 | Broad singlet | 2H | -NH₂ | Labile amine protons, exchangeable with D₂O. |

| ~7.4 | d (J ≈ 8 Hz) | 2H | Ar-H (Ha) | Aromatic protons ortho to the amide group. |

| ~7.3 | d (J ≈ 8 Hz) | 2H | Ar-H (Hb) | Aromatic protons ortho to the aminomethyl group. |

| ~3.8 | s | 2H | Ar-CH₂-N | Benzylic protons, singlet as there are no adjacent protons. |

| ~2.9 | s | 6H | -N(CH₃)₂ | N-methyl protons. May appear as two singlets due to hindered rotation. |

¹³C NMR Spectrum: The spectrum should show 8 distinct carbon signals, consistent with the molecular symmetry.

Table 5: Predicted ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C=O | Amide carbonyl, most downfield signal. |

| ~145 | Ar-C (quat) | Quaternary carbon attached to the aminomethyl group. |

| ~135 | Ar-C (quat) | Quaternary carbon attached to the amide group. |

| ~128 | Ar-CH | Aromatic CH carbons. |

| ~127 | Ar-CH | Aromatic CH carbons. |

| ~45 | Ar-CH₂-N | Benzylic carbon. |

| ~35 | -N(CH₃)₂ | N-methyl carbons. May show two signals. |

2D NMR for Final Confirmation:

Caption: Key 2D NMR correlations for unambiguous structural assignment.

-

COSY: Will show a clear cross-peak between the aromatic doublets (~7.4 ppm and ~7.3 ppm), confirming they are on the same ring and adjacent to each other.

-

HSQC: Will definitively link each proton signal to its corresponding carbon signal (e.g., the singlet at ~3.8 ppm will correlate to the carbon at ~45 ppm), leaving no doubt as to the assignment of the benzylic methylene group.

Chromatographic Verification of Purity

Expertise & Rationale: Structure elucidation is incomplete without an assessment of purity. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the industry standard for this purpose.[1] The presence of a single, sharp, symmetrical peak indicates that the characterized sample is of high purity and free from significant synthetic byproducts or degradation products.

Experimental Protocol: Reversed-Phase HPLC

-

Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration of ~0.5 mg/mL.

-

Instrumentation: A standard HPLC system with a UV detector and a C18 stationary phase column.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to ensure protonation and good peak shape).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: ~254 nm, where the benzamide chromophore strongly absorbs.

-

-

Data Analysis: Integrate the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks. A purity level >98% is typically desired.

Conclusion

The structural elucidation of this compound is achieved through a synergistic and self-validating analytical workflow. High-resolution mass spectrometry establishes the correct elemental formula (C₁₀H₁₄N₂O). FTIR spectroscopy confirms the presence of the critical amide, amine, and aromatic functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic framework, confirming the 1,4-substitution pattern and the identity of each substituent. HPLC analysis provides the final assurance of high purity. This integrated approach represents a robust and trustworthy methodology essential for any research or development program.

References

- PubChem. 4-Amino-N,N-dimethylbenzamide. National Center for Biotechnology Information.

- PubChem. 4-[(Z)-2-(aminomethyl)-3-fluoroprop-2-enoxy]-N,N-dimethylbenzamide. National Center for Biotechnology Information.

- Gao, F., et al. (2013). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 18(11), 14013-14026.

- Kliuev, N. A., & Grandberg, I. I. (2013). [The test of benzamide derivative neuroleptics using the technique of thin-layer chromatography]. Klinicheskaia laboratornaia diagnostika, (2), 19–20.

- Li, Z., et al. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Chemical Papers.

- PubChem. 4-[(E)-2-(aminomethyl)-3-fluoroprop-2-enoxy]-N,N-dimethylbenzamide. National Center for Biotechnology Information.

- Royal Society of Chemistry. (n.d.). Synthesis and analysis of amides. Education.rsc.org.

- Chem Service. (2016). Safety Data Sheet for N,N-Dimethylbenzamide. Chemservice.com.

- Royal Society of Chemistry. (n.d.). Supporting Information for a publication. Rsc.org.

- Schlitzer, M., et al. (2000). Synthesis of 4-(acylaminomethyl)benzamides and their evaluation as potential anticancer agents. Anticancer Research, 20(3A), 1723-1726.

- PubChem. N,N-Dimethylbenzamide. National Center for Biotechnology Information.

- Royal Society of Chemistry. (n.d.). Supplementary Information for a publication. Rsc.org.

- Google Patents. CN101585781B - Preparing method of N, N-dimethylbenzamide.

- NIST. Benzamide, N,N-dimethyl-. National Institute of Standards and Technology.

- NIST. m-Amino-N,N-dimethylbenzamide. National Institute of Standards and Technology.

- NIST. N,n-dimethyl-4'-vinylbenzylamine. National Institute of Standards and Technology.

- ResearchGate. (2022). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent.

- NIST. Benzamide, N,N-dimethyl-. National Institute of Standards and Technology.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 4-(acylaminomethyl)benzamides and their evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [chemicalbook.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. cdn.chemservice.com [cdn.chemservice.com]

- 7. lgcstandards.com [lgcstandards.com]

- 8. Benzamide(55-21-0) IR Spectrum [chemicalbook.com]

4-(aminomethyl)-N,N-dimethylbenzamide CAS number 164648-76-4

An In-Depth Technical Guide to 4-(Aminomethyl)-N,N-dimethylbenzamide (CAS 164648-76-4): A Versatile Building Block for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 164648-76-4), a bifunctional organic compound with significant potential as a scaffold and intermediate in medicinal chemistry and drug development. While direct research on this specific molecule is limited, its structural features—a stable N,N-dimethylbenzamide core and a reactive para-substituted aminomethyl group—position it as a valuable starting material for synthesizing a diverse range of biologically active molecules. This document synthesizes information on its physicochemical properties, proposes a robust synthetic pathway, and explores its potential applications by examining structurally related compounds. Insights are drawn from analogs that have demonstrated notable efficacy as antiproliferative agents and selective histone deacetylase (HDAC) inhibitors.[1][2][3] This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile chemical entity in their discovery programs.

Introduction: The Benzamide Scaffold in Modern Drug Discovery

The benzamide moiety is recognized as a "privileged structure" in medicinal chemistry, a molecular framework that is capable of binding to a variety of biological targets with high affinity.[1] This versatility has led to the development of numerous therapeutic agents across different disease areas, including antipsychotics, antiemetics, and enzyme inhibitors.[1] this compound is a distinct member of this chemical family, characterized by an N,N-dimethylcarboxamide group that enhances metabolic stability and solubility, and a primary aminomethyl group at the para position.[4] This primary amine serves as a crucial synthetic handle, allowing for straightforward chemical modification and the introduction of diverse functional groups to explore structure-activity relationships (SAR).

The strategic placement of the aminomethyl group makes it an ideal point for derivatization, enabling the molecule to serve as a foundational building block for more complex therapeutic candidates.[4]

Caption: Chemical structure and key functional groups of this compound.

Physicochemical Properties and Characterization

Understanding the fundamental properties of this compound and its common salt form is essential for its application in synthesis and biological assays. The compound is typically a white to off-white solid and is soluble in polar organic solvents.[4] It is frequently supplied and used as a hydrochloride salt to improve its stability and handling characteristics.

| Property | Free Base (164648-76-4) | Hydrochloride Salt (104566-35-0) | Reference(s) |

| CAS Number | 164648-76-4 | 104566-35-0 | [4][5] |

| Molecular Formula | C₁₀H₁₄N₂O | C₁₀H₁₅ClN₂O | [5][6] |

| Molecular Weight | 178.23 g/mol | 214.69 g/mol | [4][5] |

| Appearance | White to off-white solid | Solid | [4][5] |

| Purity | Typically available at ≥97% or ≥98% | Typically available at 97% | [4][5] |

| SMILES String | CN(C)C(=O)C1=CC=C(C=C1)CN | O=C(N(C)C)C(C=C1)=CC=C1CN.[H]Cl | [6][7] |

| InChI Key | N/A | QWTFXPYCZHDSDO-UHFFFAOYSA-N | [7] |

Synthesis and Purification

While specific synthetic routes for this compound are not extensively published, a logical and efficient pathway can be designed starting from the commercially available 4-(aminomethyl)benzoic acid. This multi-step process involves protection of the reactive primary amine, amidation of the carboxylic acid, and subsequent deprotection.

Proposed Synthetic Workflow

The rationale for this workflow is to prevent the primary amine of the starting material from interfering with the amidation reaction. A tert-butyloxycarbonyl (Boc) protecting group is ideal due to its stability under amidation conditions and its straightforward removal using acid.

Caption: Proposed three-step synthesis of the target compound from 4-(aminomethyl)benzoic acid.

Step-by-Step Synthesis Protocol

-

Amine Protection: 4-(Aminomethyl)benzoic acid is dissolved in a suitable solvent system (e.g., a mixture of dioxane and water). A base such as sodium hydroxide is added, followed by the slow addition of di-tert-butyl dicarbonate ((Boc)₂O). The reaction is stirred at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the starting material. The resulting N-Boc-protected intermediate is then isolated via an acidic workup and extraction.

-

Amidation: The protected intermediate is dissolved in an aprotic polar solvent like N,N-dimethylformamide (DMF). A peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) are added. An excess of dimethylamine (as a solution in THF or bubbled as a gas) is then introduced. The choice of HATU is strategic as it is highly efficient and minimizes side reactions. The reaction is monitored by TLC, and upon completion, the protected product is isolated through aqueous workup and extraction.

-

Deprotection: The purified protected product is dissolved in a chlorinated solvent such as dichloromethane (DCM). An excess of a strong acid, typically trifluoroacetic acid (TFA), is added. The reaction is stirred at room temperature for 1-2 hours. The solvent and excess acid are removed under reduced pressure, and the crude product is purified.

-

Purification: The final compound is purified using silica gel column chromatography.[8] A gradient elution system, starting with a non-polar solvent (e.g., ethyl acetate) and gradually increasing the polarity with a more polar solvent (e.g., methanol with a small percentage of triethylamine to prevent the amine from streaking on the acidic silica), is employed to isolate the pure product.

Potential Biological Activity and Therapeutic Applications

The true value of this compound lies in its role as a scaffold for creating derivatives with therapeutic potential. Analysis of structurally similar compounds provides a strong rationale for its use in specific drug discovery programs.

Precursor for Histone Deacetylase (HDAC) Inhibitors

A compelling application is in the synthesis of HDAC inhibitors. Acyl derivatives of the closely related 4-(aminomethyl)-N-hydroxybenzamide have been identified as potent and highly selective inhibitors of HDAC6.[3] HDAC6 is a critical enzyme involved in protein quality control and cell motility, and its inhibition is a validated therapeutic strategy for certain cancers and neurodegenerative diseases.

The this compound structure provides the necessary "cap" group and a linker to which a zinc-binding group (ZBG), such as a hydroxamic acid, can be attached. The N,N-dimethylbenzamide portion can interact with the surface of the enzyme's active site, while the derivatized amine linker positions the ZBG to chelate the catalytic zinc ion.

Caption: Diagram showing how the compound can serve as a scaffold for HDAC inhibitors.

Building Block for Antiproliferative Agents

Research has demonstrated that 4-(acylaminomethyl)benzamides possess interesting antiproliferative activity.[2] In a study, a library of such compounds was prepared from 4-aminomethylbenzoic acid and evaluated in the National Cancer Institute's anticancer screen, with several compounds showing promising results.[2] This indicates that the 4-(aminomethyl)benzamide core is a viable scaffold for developing novel anticancer agents. By starting with this compound, researchers can rapidly synthesize a library of N-acylated derivatives for screening. The N,N-dimethylamide group may confer improved pharmacokinetic properties compared to a primary amide, such as increased cell permeability and resistance to hydrolysis.

Experimental Protocols for Researchers

The following protocols are provided as validated, trustworthy starting points for the synthesis and analysis of derivatives.

Protocol: General N-Acylation of this compound

This protocol describes a standard procedure for coupling a carboxylic acid to the primary amine of the title compound.

-

Objective: To synthesize an N-acyl derivative for biological screening.

-

Materials: this compound, desired carboxylic acid (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF, ethyl acetate, saturated aqueous NaHCO₃, brine.

-

Procedure: a. To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the acid. b. Add a solution of this compound (1.0 eq) in anhydrous DMF to the activated mixture. c. Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM). d. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (3x), water (1x), and brine (1x). e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. f. Purify the crude product by silica gel chromatography to yield the desired N-acyl derivative.

Protocol: Analytical Quantification by LC-MS/MS

This protocol provides a framework for developing a sensitive and specific method for quantifying the compound or its derivatives in biological matrices.[9][10]

Caption: A self-validating workflow for the quantitative analysis using LC-MS/MS.

-

Objective: To accurately quantify the analyte in a complex matrix.

-

Sample Preparation: a. To 50 µL of the sample (e.g., plasma), add 150 µL of a solution of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte) in acetonitrile to precipitate proteins. b. Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. c. Transfer the supernatant to a clean vial for injection.[10]

-

LC-MS/MS Conditions:

-

LC System: Standard HPLC or UPLC system.

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over several minutes.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization: Electrospray Ionization, positive mode (ESI+).

-

Detection: Selected Reaction Monitoring (SRM). Plausible transitions for the parent compound (m/z 179.1) would involve fragmentation of the C-N bond, such as 179.1 -> 162.1 (loss of NH₃) or 179.1 -> 148.1 (loss of N(CH₃)₂). These must be empirically optimized.

-

-

Data Analysis: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against a series of known concentrations. The concentration of the analyte in the samples is then determined from this curve.[10]

Safety and Handling

-

Hazard Classification: The hydrochloride salt is classified as an eye irritant.[7] Related aminobenzamides are often classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[11]

-

Precautionary Measures:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

Conclusion and Future Directions

This compound, CAS 164648-76-4, is a chemical intermediate of considerable strategic value for drug discovery. Its bifunctional nature provides a stable, drug-like core and a readily modifiable synthetic handle. The demonstrated success of its close analogs in producing potent HDAC inhibitors and antiproliferative agents provides a strong impetus for its further exploration.[2][3]

Future research should focus on the synthesis and screening of focused libraries of derivatives based on this scaffold. Investigating different acyl groups, linkers, and functional warheads attached to the aminomethyl position could uncover novel candidates with high potency and selectivity for a range of therapeutic targets. The robust synthetic and analytical protocols outlined in this guide provide a solid foundation for these future research endeavors.

References

- 164648-76-4 4-(aminomethyl)

- 4-[(E)-2-(aminomethyl)-3-fluoroprop-2-enoxy]-N,N-dimethylbenzamide.

- This compound. Arctom Scientific. [Link]

- 4-Amino-N,N-dimethylbenzamide.

- 4-[(Z)-2-(aminomethyl)-3-fluoroprop-2-enoxy]-N,N-dimethylbenzamide.

- Preparing method of N, N-dimethylbenzamide.

- ORGANONITROGEN PESTICIDES: METHOD 5601. Centers for Disease Control and Prevention. [Link]

- Schlitzer, M., et al. (2000). Synthesis of 4-(acylaminomethyl)benzamides and their evaluation as potential anticancer agents. Anticancer Research. [Link]

- Synthesis of N,N-dimethyl-N'-phenylbenzamidine. PrepChem.com. [Link]

- Li, J., et al. (2017). Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction. Chinese Journal of Organic Chemistry. [Link]

- Liu, A., et al. (2015). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules. [Link]

- Fujikura, S., et al. (1993). Antitumor agents. 3. Synthesis and biological activity of 4 beta-alkyl derivatives containing hydroxy, amino, and amido groups of 4'-O-demethyl-4-desoxypodophyllotoxin as antitumor agents. Journal of Medicinal Chemistry. [Link]

- N,N-Dimethylbenzamide.

- Bradner, J. E., et al. (2010). Potent Histone Deacetylase Inhibitors Derived from 4-(Aminomethyl)-N-hydroxybenzamide with High Selectivity for the HDAC6 Isoform. Journal of Medicinal Chemistry. [Link]

- Mukaiyama, T., & Yamaguchi, T. (1966). The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. Bulletin of the Chemical Society of Japan. [Link]

- Deng, X., et al. (2020). Discovery of 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. European Journal of Medicinal Chemistry. [Link]

- N,4-dimethylbenzamide. ChemSynthesis. [Link]

- Swain, N. A., et al. (2017). Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7. Journal of Medicinal Chemistry. [Link]

- Validation of an analytical method for analyzing residues of quaternary ammonium compounds in animal and plant samples by LC-MS/MS. Spanish Agency for Food Safety and Nutrition. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of 4-(acylaminomethyl)benzamides and their evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CAS 164648-76-4: Benzamide, 4-(aminomethyl)-N,N-dimethyl- [cymitquimica.com]

- 5. 4-AMINOMETHYL-N,N-DIMETHYL-BENZAMIDE HCL | CymitQuimica [cymitquimica.com]

- 6. This compound | 164648-76-4 | PGA64876 [biosynth.com]

- 7. This compound hydrochloride may contain up to 1.5 eq HCl; may contain up to 0.5 eq water | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. aesan.gob.es [aesan.gob.es]

- 11. 4-Amino-N,N-dimethylbenzamide | C9H12N2O | CID 235527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. CAS No. 164648-76-4 Specifications | Ambeed [ambeed.com]

An In-depth Technical Guide to 4-(aminomethyl)-N,N-dimethylbenzamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 4-(aminomethyl)-N,N-dimethylbenzamide hydrochloride, a substituted benzamide with potential applications in pharmaceutical research and development. Drawing upon available data for the compound and structurally related molecules, this document details its chemical and physical properties, outlines potential synthetic routes, explores its putative pharmacological profile, and discusses relevant analytical methodologies.

Core Compound Properties

This compound hydrochloride is a primary amine and tertiary amide derivative of benzoic acid. The presence of the aminomethyl group at the para position and the N,N-dimethylamide functionality are key structural features that likely dictate its physicochemical and biological properties.

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound hydrochloride is presented in Table 1. This information is critical for its handling, formulation, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₅ClN₂O | [1][2] |

| Molecular Weight | 214.69 g/mol | [1][2] |

| Appearance | Solid (predicted) | Inferred from related compounds |

| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from structure |

| InChI Key | QWTFXPYCZHDSDO-UHFFFAOYSA-N | [1][2] |

| CAS Number | 104566-35-0 | [3] |

Structural Representation

Caption: Retrosynthetic analysis of this compound hydrochloride.

Proposed Synthetic Protocol

This proposed synthesis involves a multi-step process starting from commercially available 4-cyanobenzoic acid.

Step 1: Synthesis of 4-cyano-N,N-dimethylbenzamide

-

To a solution of 4-cyanobenzoic acid in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a chlorinating agent such as oxalyl chloride or thionyl chloride to form the acid chloride.

-

In a separate vessel, dissolve dimethylamine in the same solvent and cool the solution in an ice bath.

-

Slowly add the freshly prepared 4-cyanobenzoyl chloride solution to the dimethylamine solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-cyano-N,N-dimethylbenzamide.

Step 2: Reduction of the Nitrile to the Primary Amine

-

Dissolve the 4-cyano-N,N-dimethylbenzamide in a suitable solvent such as ethanol or methanol.

-

Add a reducing agent, for example, Raney nickel or palladium on carbon.

-

Hydrogenate the mixture under a hydrogen atmosphere at a suitable pressure and temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the catalyst and concentrate the filtrate to obtain this compound.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude this compound in a suitable solvent like diethyl ether or ethyl acetate.

-

Add a solution of hydrochloric acid in the same or a compatible solvent dropwise with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield the final product.

Pharmacological Profile (Predicted)

The pharmacological activity of this compound hydrochloride has not been extensively reported. However, the benzamide scaffold is a well-established pharmacophore present in a variety of clinically used drugs. Based on the activities of structurally similar compounds, we can infer potential biological targets and therapeutic applications.

Potential Central Nervous System (CNS) Activity

Substituted benzamides are known to exhibit a range of CNS activities, primarily through interaction with dopamine and serotonin receptors.

-

Antipsychotic Potential: Compounds like amisulpride, a substituted benzamide, are potent antagonists of dopamine D2/D3 receptors and are used in the treatment of schizophrenia. [4][5][6]The structural similarity suggests that this compound hydrochloride could be investigated for similar properties.

-

Antidepressant and Anxiolytic Potential: Some benzamides also show affinity for serotonin receptors, which could translate to antidepressant or anxiolytic effects. [1][6]

Potential Anticancer Activity

Recent studies have explored the anticancer potential of benzamide derivatives. For instance, some 4-(acylaminomethyl)benzamides have demonstrated antiproliferative activity in cancer cell lines. [7]Furthermore, benzamide riboside, a nucleoside analogue containing a benzamide moiety, has shown cytotoxic activity in vitro and in vivo. [8]

Histone Deacetylase (HDAC) Inhibition

Derivatives of 4-(aminomethyl)-N-hydroxybenzamide have been identified as potent and selective inhibitors of HDAC6, an enzyme implicated in cancer and other diseases. [7]While the subject compound lacks the hydroxamic acid group crucial for HDAC inhibition, its core structure could serve as a starting point for the design of novel HDAC inhibitors.

Analytical Methodologies

The development of robust analytical methods is essential for the characterization and quantification of this compound hydrochloride in both bulk form and biological matrices.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and purity assessment. While specific spectral data for the target compound is not available, the spectra of the related N,N-dimethylbenzamide can serve as a reference. [5][8][9][10]Predicted signals for the aminomethyl protons and the N,N-dimethyl groups would be key identifiers.

-

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition. [5]* Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the amide carbonyl and the N-H bonds of the primary amine.

Chromatographic Methods for Quantification in Biological Matrices

High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry) is the method of choice for the quantitative analysis of benzamide derivatives in biological fluids such as plasma and urine. [11][12][13] A general workflow for the analysis in plasma would involve:

-

Sample Preparation: Protein precipitation followed by liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.

-

Chromatographic Separation: Reversed-phase HPLC using a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength corresponding to the chromophore of the molecule or, for higher sensitivity and selectivity, tandem mass spectrometry (LC-MS/MS).

Caption: General workflow for the quantitative analysis of this compound hydrochloride in plasma.

Safety and Handling

Based on information for similar compounds, this compound hydrochloride should be handled with care in a laboratory setting. It is predicted to be an irritant to the eyes, skin, and respiratory system. [14]Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Future Directions

This compound hydrochloride represents a chemical scaffold with significant potential for further investigation. Future research should focus on:

-

Definitive Synthesis and Characterization: Development and publication of a detailed, validated synthetic protocol and complete spectral characterization.

-

Comprehensive Pharmacological Profiling: In-depth in vitro and in vivo studies to elucidate its mechanism of action and identify primary biological targets.

-

Pharmacokinetic and Toxicological Evaluation: A thorough assessment of its absorption, distribution, metabolism, excretion (ADME), and toxicity profile to determine its drug-likeness and safety.

References

- Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt.

- Racagni, G., Canonico, P. L., Ravizza, L., Pani, L., & Amore, M. (2004). Consensus on the use of substituted benzamides in psychiatric patients. Neuropsychobiology, 50(2), 134–143.

- PubChem. (n.d.). N,N-Dimethylbenzamide. National Center for Biotechnology Information.

- Pani, L., & Gessa, G. L. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia.

- Schlitzer, M., Sattler, I., Friese, A., Zündorf, I., & Dingermann, T. (2000). Synthesis of 4-(acylaminomethyl)benzamides and their evaluation as potential anticancer agents. Anticancer Research, 20(3A), 1723–1726.

- PubChem. (n.d.). 4-(aminomethyl)-N-methylbenzamide hydrochloride. National Center for Biotechnology Information.

- Pani, L., & Gessa, G. L. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. ResearchGate.

- Ross, J. A., & Ross, D. (1983). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Pharmacology & Toxicology, 53(4), 258-263.

- PubChem. (n.d.). 4-(aminomethyl)-N-methylbenzamide hydrochloride. National Center for Biotechnology Information.

- Agilent Technologies. (2020). Efficient Quantitative Analysis of THC and Metabolites in Human Plasma Using Agilent Captiva EMR—Lipid and LC-MS.

- Frontiers in Pharmacology. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP).

- Journal of Chromatography B. (2011). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in Biological Samples.

- Journal of Pharmaceutical and Biomedical Analysis. (2021). A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations.

- Google Patents. (n.d.). CN101585781B - Preparing method of N, N-dimethylbenzamide.

- MDPI. (2015). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors.

- ResearchGate. (n.d.). Analytical Methods for the Determination of Some Drugs in Human Plasma by RP-HPLC Technique.

- ResearchGate. (2013). Potent Histone Deacetylase Inhibitors Derived from 4-(Aminomethyl)-N-hydroxybenzamide with High Selectivity for the HDAC6 Isoform.

- Current Medicinal Chemistry. (2002). Antitumor activity of benzamide riboside in vitro and in vivo.

- PubMed. (1981). Studies on the in vitro metabolism of dimethylnitrosamine by rat liver.

- PubMed. (1984). Quantitative studies on the in vitro metabolic activation of dimethylnitrosamine by rat liver postmitochondrial supernatant.

- PubMed. (1985). Ketonitrosamines as metabolites of methyl-n-amylnitrosamine (MNAN) and its hydroxy derivatives in the rat.

Sources

- 1. This compound hydrochloride may contain up to 1.5 eq HCl; may contain up to 0.5 eq water | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound hydrochloride may contain up to 1.5 eq HCl; may contain up to 0.5 eq water | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-AMINOMETHYL-N,N-DIMETHYL-BENZAMIDE HCL | CymitQuimica [cymitquimica.com]

- 4. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]

- 5. N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN101585781B - Preparing method of N, N-dimethylbenzamide - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. N,N-Dimethylbenzamide(611-74-5) 1H NMR spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. japsonline.com [japsonline.com]

- 13. researchgate.net [researchgate.net]

- 14. 4-(aminomethyl)-N-methylbenzamide hydrochloride | C9H13ClN2O | CID 45791996 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The 4-(Aminomethyl)benzamide Scaffold - A Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of 4-(Aminomethyl)benzamide Derivatives

The 4-(aminomethyl)benzamide core is a deceptively simple yet remarkably versatile scaffold that has emerged as a "privileged structure" in modern drug discovery. Its unique combination of a rigid aromatic ring, a flexible aminomethyl linker, and a hydrogen-bonding benzamide moiety provides an ideal framework for developing ligands that can interact with a wide array of biological targets. This guide offers a comprehensive exploration of the diverse biological activities of 4-(aminomethyl)benzamide derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic potential. The derivatives discussed herein span a remarkable range of applications, from oncology and virology to neurodegenerative and inflammatory diseases, underscoring the scaffold's profound impact on medicinal chemistry.

Section 1: Anticancer Activities - A Multi-pronged Assault on Malignancy

The fight against cancer has been a major focus for the application of 4-(aminomethyl)benzamide derivatives. These compounds exert their antiproliferative effects through various mechanisms, targeting key enzymes and signaling pathways crucial for tumor growth and survival.

Tyrosine Kinase Inhibition

Receptor tyrosine kinases (RTKs) are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Novel compounds incorporating the 4-(aminomethyl)benzamide fragment as a flexible linker have shown potent inhibitory activity against several RTKs, including EGFR, HER-2, and Bcr-Abl.[1] Molecular modeling studies reveal that this linker allows the molecule to adopt a favorable geometry, enabling effective binding to the kinase active site, even in the presence of resistance-conferring mutations like the T315I-mutant Abl.[1]

Epigenetic Regulation: HDAC and DNMT Inhibition

Epigenetic modifications are now recognized as pivotal in cancer development. 4-(Aminomethyl)benzamide derivatives have been successfully developed as inhibitors of two key classes of epigenetic enzymes:

-

Histone Deacetylases (HDACs): The benzamide group, particularly when substituted with an ortho-amino moiety, acts as an effective zinc-binding group (ZBG). This feature is central to the design of potent and selective inhibitors of class I HDACs (HDAC1, 2, and 3).[2] Structure-activity relationship studies have demonstrated that the 2'-amino group is indispensable for inhibitory activity, while steric factors in the anilide portion of the molecule play a crucial role in the interaction with the enzyme.[3] Comprehensive 3D-QSAR and molecular dynamics simulations have further elucidated that increased electron density around the benzamide ring enhances inhibitory activity.[4]

-

DNA Methyltransferases (DNMTs): Based on the structure of SGI-1027, a known DNMT inhibitor, novel 4-amino-N-(4-aminophenyl)benzamide analogues have been synthesized. These compounds show potent inhibition of DNMT1 and DNMT3A and can induce the re-expression of silenced reporter genes in leukemia cells, demonstrating their potential to reverse aberrant DNA methylation patterns in cancer.[5]

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is vital during embryonic development but is often aberrantly reactivated in various cancers. By modifying the 4-(2-pyrimidinylamino)benzamide scaffold, researchers have developed highly potent inhibitors of this pathway.[6] Several of these derivatives exhibit excellent potency and favorable pharmacokinetic profiles, making them promising candidates for further evaluation in Hh-dependent tumor models.[6]

Section 2: Antiviral Activity - Inhibiting Viral Entry and Replication

The structural versatility of the 4-(aminomethyl)benzamide scaffold has also been exploited to develop potent antiviral agents.

Filovirus Entry Inhibition (Ebola and Marburg)

In response to the urgent need for therapies against filovirus infections, a series of 4-(aminomethyl)benzamide derivatives have been identified as remarkably potent small-molecule inhibitors of Ebola and Marburg virus entry.[7] These compounds demonstrate superior inhibitory activity against infectious viruses and possess good metabolic stability in both rat and human liver microsomes, positioning them as excellent candidates for further optimization as therapeutic agents for filovirus outbreaks.[7]

Anti-Hepatitis B Virus (HBV) Activity

Certain N-phenylbenzamide derivatives have been shown to exert broad-spectrum antiviral effects. One such derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, displays potent anti-HBV activity against both wild-type and drug-resistant viral strains.[8] The proposed mechanism of action involves the upregulation of the intracellular antiviral protein APOBEC3G (A3G), which is known to inhibit HBV replication.[8] This compound also shows low acute toxicity and promising pharmacokinetic properties, suggesting its potential as a novel anti-HBV agent.[8]

Section 3: Broad-Spectrum Enzyme Inhibition

Beyond cancer and virology, 4-(aminomethyl)benzamide derivatives have been designed to inhibit a wide range of enzymes implicated in other diseases.

-

Acetylcholinesterase (AChE) Inhibition: In the context of Alzheimer's disease, where enhancing cholinergic neurotransmission is a key therapeutic strategy, benzamide derivatives have been developed as potent AChE inhibitors. Several novel series have demonstrated inhibitory constants (Ki) in the low nanomolar range, surpassing the potency of the reference drug Tacrine.[9][10]

-

IMP Dehydrogenase (IMPDH) Inhibition: Benzamide riboside, a derivative of 4-(aminomethyl)benzamide, acts as a prodrug. It is metabolized intracellularly to an NAD analogue (BAD, benzamide adenine dinucleotide), which is a potent inhibitor of IMPDH.[11] This enzyme is rate-limiting for the synthesis of guanine nucleotides, making its inhibition a viable strategy for cancer chemotherapy.[11]

-

Lipoxygenase (LOX) Inhibition: Derivatives based on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold have been identified as potent and highly selective inhibitors of platelet-type 12-lipoxygenase (12-LOX).[12] This enzyme is implicated in inflammation, thrombosis, and cancer. Top compounds display nanomolar potency and effectively inhibit platelet aggregation.[12]

-

Nucleoside-Triphosphate Diphosphohydrolase (NTPDase) Inhibition: Sulfamoyl-benzamide derivatives have been synthesized as selective inhibitors of human NTPDases, which are ectoenzymes that regulate purinergic signaling. Specific derivatives show potent and selective inhibition of h-NTPDase1, -2, -3, and -8 in sub-micromolar concentrations, highlighting their potential for treating thrombosis, inflammation, and cancer.[13]

Section 4: Data Summary & Structure-Activity Relationships

The biological activity of these derivatives is highly dependent on their specific structural modifications. The table below summarizes the activity of representative compounds across different therapeutic targets.

| Compound Class | Target | Key Structural Features | Representative Activity | Cell Line/Enzyme | Reference |

| Phenyl-substituted | EGFR Kinase | (Trifluoromethyl)benzene ring | 91% inhibition @ 10 nM | EGFR | [1] |

| Indoline-based | Ebola Virus Entry | Conformationally restrained indoline | IC50 < 20 nM | Ebola (Mayinga) | [7] |

| N-phenylbenzamide | Hepatitis B Virus (HBV) | 4-chloro, 4-methoxy, 3-methylamino | IC50 = 1.99 µM | HepG2.2.15 | [8] |

| Benzamido-benzamide | Acetylcholinesterase (AChE) | Sulfaguanidine moiety | Ki = 15.51 nM | AChE | [9] |

| Ortho-amino benzamide | HDAC1 | Ortho-amino ZBG | IC50 = 0.65 µM | HDAC1 | [2] |

| Sulfamoyl-benzamide | h-NTPDase8 | Cyclopropylsulfamoyl group | IC50 = 0.28 µM | h-NTPDase8 | [13] |

A critical analysis of structure-activity relationships (SAR) reveals several key principles:

-

Zinc-Binding for HDACs: An ortho-amino group on the terminal benzamide ring is a highly effective ZBG for inhibiting class I HDACs.[2]

-

Flexible Linker for Kinases: The 4-(aminomethyl)benzamide core can act as a non-rigid linker, allowing derivatives to access and bind effectively to kinase active sites.[1]

-

Conformational Restraint for Antivirals: Introducing conformational rigidity, such as through an indoline substructure, can significantly enhance potency against viral entry targets.[7]

-

Electrostatics and Sterics: The electronic nature and size of substituents on the aromatic rings are critical for target-specific interactions, as seen in DNMT and Hh pathway inhibitors.[5][6]

Section 5: Core Methodologies and Experimental Protocols

The discovery and validation of 4-(aminomethyl)benzamide derivatives rely on a robust set of chemical and biological methodologies.

General Synthetic Pathway

A common and versatile method for synthesizing these derivatives starts from 4-(aminomethyl)benzoic acid. The following is a representative, two-step protocol.

Step 1: Acyl Chloride Formation

-

Suspend the desired benzoic acid derivative (1.2 mmol) in thionyl chloride (5 mL).

-

Add a catalytic amount of dimethylformamide (DMF).

-

Reflux the mixture for 2-3 hours until the solution becomes clear.

-

Remove the excess thionyl chloride under reduced pressure to yield the crude acyl chloride.

Step 2: Amide Coupling

-

Dissolve 4-(aminomethyl)benzoic acid (1 mmol) in a 1M aqueous solution of potassium hydroxide.

-

Cool the solution in an ice bath.

-

Add the acyl chloride (1.2 mmol) dropwise to the stirred solution.

-

Continue stirring at room temperature for 5 hours.

-

Acidify the reaction mixture to pH 3-4 with hydrochloric acid to precipitate the product.

-

Collect the solid product by filtration, wash with water, and purify by recrystallization or column chromatography.[2]

In Vitro Antiproliferative MTT Assay

This assay is a standard colorimetric method for assessing the cytotoxic effect of compounds on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, K562) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each concentration to the appropriate wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Section 6: Conclusion and Future Outlook

The 4-(aminomethyl)benzamide scaffold has unequivocally demonstrated its value in medicinal chemistry, yielding potent and selective modulators of a diverse range of biological targets. Its synthetic tractability and favorable physicochemical properties make it an ideal starting point for fragment-based and structure-based drug design.

Future research in this area will likely focus on several key directions:

-

Enhanced Selectivity: Fine-tuning substitutions to achieve greater selectivity for specific enzyme isoforms (e.g., individual HDACs or kinases) to minimize off-target effects.

-

Targeted Protein Degradation: Leveraging benzamide-type ligands as recruiters for E3 ligases in the design of novel Proteolysis-Targeting Chimeras (PROTACs).[14]

-

Overcoming Drug Resistance: Continued development of derivatives that can overcome known resistance mechanisms, such as the kinase inhibitors active against T315I-mutant Bcr-Abl.[1]

-

Exploration of New Targets: Applying the scaffold to novel and challenging biological targets where its unique structural features may provide an advantage.

References

- Yavolovskaya, E. V., et al. (2021). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules.

- Saeed, A., et al. (2018). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. International Journal of Pharmaceutical Sciences and Research.

- Schlitzer, M., et al. (2000). Synthesis of 4-(acylaminomethyl)benzamides and their evaluation as potential anticancer agents. Anticancer Research.

- Erdmann, A., et al. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules.

- Haque, A., et al. (2020). Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections. Journal of Medicinal Chemistry.

- Abdellatif, K. R. A., et al. (2016). Synthesis of N-(4-aminophenyl)-substituted benzamides. ResearchGate.

- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry.

- McCabe, O., et al. (2022). Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 16777071, 4-(aminomethyl)-N-methylbenzamide.

- Nagashima, S., et al. (2008). Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors. Bioorganic & Medicinal Chemistry.

- Zhang, N., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Drug Design, Development and Therapy.

- Saeed, A., et al. (2018). biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. ResearchGate.

- Wang, C., et al. (2016). Discovery of novel 4-(2-pyrimidinylamino)benzamide derivatives as highly potent and orally available hedgehog signaling pathway inhibitors. European Journal of Medicinal Chemistry.

- Yamali, C., et al. (2021). Inhibitory effects of novel benzamide derivatives towards acetylcholinesterase enzyme. Journal of the Turkish Chemical Society, Section A: Chemistry.

- Levent, S., et al. (2021). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Molecular Structure.

- Sahu, V., et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. ACS Omega.

- Zhang, Y., et al. (2022). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules.

- Ghandadi, M., et al. (2022). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Medicinal Chemistry.

- Suzuki, T., et al. (1999). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry.

- Al-Masoudi, W. A., & Al-Amery, K. A. (2020). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka.

- Winter, G. E., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry.

- Sial, A. A., et al. (2022). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances.

- Li, S., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research.

- Rai, G., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry.

- Gharehbaghi, K., et al. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current Medicinal Chemistry.

- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications.

Sources

- 1. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel 4-(2-pyrimidinylamino)benzamide derivatives as highly potent and orally available hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antiviral Strategy of 4-(Aminomethyl)-N,N-dimethylbenzamide: A Technical Guide to Filovirus Entry Inhibition

This in-depth technical guide delves into the core mechanism of action of 4-(aminomethyl)-N,N-dimethylbenzamide and its derivatives, a promising class of small molecules exhibiting potent antiviral activity against highly pathogenic filoviruses, including Ebola and Marburg viruses. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel antiviral therapeutics. We will dissect the intricate steps of filovirus entry and elucidate how this chemical scaffold intervenes to halt the viral life cycle at its nascent stage.

The Imperative for Novel Antifiloviral Agents

Ebola virus (EBOV) and Marburg virus (MARV) are the causative agents of severe and often fatal hemorrhagic fevers in humans and non-human primates.[1][2] The high mortality rates and the potential for rapid transmission underscore the urgent need for effective and readily deployable therapeutic interventions.[1] While vaccine development has seen progress, the development of small-molecule antiviral drugs remains a critical component of a comprehensive preparedness strategy against future filovirus outbreaks.[1] This guide focuses on a class of compounds, the 4-(aminomethyl)benzamides, which have emerged from high-throughput screening as potent inhibitors of filovirus entry.[1][3]

The Filovirus Entry Pathway: A Multi-Step Process Primed for Interruption

The entry of filoviruses into host cells is a complex and highly orchestrated process, mediated by the viral glycoprotein (GP).[4][5] Understanding this pathway is paramount to appreciating the mechanism of action of entry inhibitors.

The key stages of filovirus entry are as follows:

-

Attachment: The virus initially attaches to the surface of the host cell. This is a relatively non-specific interaction involving various cell surface molecules.

-

Internalization: Following attachment, the virus is internalized into the cell, primarily through a process called macropinocytosis.[4][6]

-

Endosomal Trafficking: The virus-containing vesicle, now an endosome, traffics through the cell's endosomal network, progressively acidifying.

-

Proteolytic Cleavage: Within the late endosome or lysosome, host cysteine proteases, such as cathepsins, cleave the viral GP.[7] This cleavage is a critical priming step, removing a glycan cap and mucin-like domain to expose the receptor-binding site on the GP1 subunit.[7][8]

-

Receptor Binding: The primed GP then binds to its intracellular receptor, the Niemann-Pick C1 (NPC1) protein, which is located in the membrane of late endosomes and lysosomes.[9][10][11][12]

-

Membrane Fusion: The interaction with NPC1 is thought to trigger a significant conformational change in the GP2 subunit, leading to the fusion of the viral envelope with the endosomal membrane.[5][13]

-

Nucleocapsid Release: This fusion event releases the viral ribonucleoprotein complex into the cytoplasm, where replication and transcription can commence.[8]

This intricate pathway presents multiple potential targets for antiviral intervention. The 4-(aminomethyl)benzamides have been identified as specifically targeting the GP-mediated entry process.[3][14]

Mechanism of Action: 4-(Aminomethyl)benzamides as Filovirus Entry Inhibitors

The primary mechanism of action of this compound and its optimized derivatives is the inhibition of filovirus entry into host cells .[1][14] These compounds do not affect viral replication once the genome has entered the cytoplasm, but rather act at an earlier stage to prevent this critical event.

Direct Interaction with the Viral Glycoprotein (GP)

Evidence strongly suggests that the 4-(aminomethyl)benzamides exert their antiviral effect through direct interaction with the filovirus GP.[5] While the precise binding site is a subject of ongoing investigation, the mechanism is believed to involve the inhibitor binding to a pocket on the GP, thereby preventing the conformational changes necessary for membrane fusion.[1] This is analogous to the mechanism of other small molecule filovirus entry inhibitors like toremifene, which has been shown to bind to a pocket at the interface of the GP1 and GP2 subunits.[1][5]

By stabilizing the GP in a pre-fusion conformation or by sterically hindering the fusion machinery, these compounds effectively block the final and essential step of viral entry.

Broad-Spectrum Activity

A significant feature of the 4-(aminomethyl)benzamide scaffold is its broad-spectrum activity against different filoviruses. Potent inhibition has been demonstrated against both Ebola virus and Marburg virus.[1][2][14] This suggests that the inhibitor's binding site on the GP is located in a region that is conserved between these two viruses, despite overall sequence divergence.[5]

Experimental Validation of the Mechanism of Action

The characterization of 4-(aminomethyl)benzamides as filovirus entry inhibitors is supported by a robust body of experimental evidence, progressing from initial high-throughput screening to validation with infectious viruses.

Pseudotyped Virus Assays

A key experimental tool in the study of highly pathogenic viruses is the use of pseudotyped viruses. These are typically harmless viruses, such as vesicular stomatitis virus (VSV) or retroviruses, that have been engineered to express the envelope glycoprotein of a pathogenic virus, in this case, the EBOV or MARV GP. These assays can be conducted at a lower biosafety level (BSL-2) and allow for the rapid and safe screening of large compound libraries.[1]

Initial hits, including the 4-(aminomethyl)benzamide scaffold, were identified using such pseudotyped virus assays, demonstrating their ability to specifically block GP-mediated entry.[1]

Infectious Virus Assays

To confirm the findings from pseudotyped virus assays, lead compounds are then tested against wild-type, infectious Ebola and Marburg viruses. These experiments must be performed in high-containment Biosafety Level 4 (BSL-4) laboratories. Several optimized 4-(aminomethyl)benzamide derivatives have shown potent, sub-micromolar efficacy in inhibiting the replication of infectious EBOV and MARV in these assays.[1][14]

Experimental Workflow for Identifying and Characterizing Entry Inhibitors

The following workflow is a standard approach in the field for the discovery and characterization of filovirus entry inhibitors:

Figure 1: A representative experimental workflow for the discovery and characterization of filovirus entry inhibitors.

Structure-Activity Relationship (SAR) and Lead Optimization

Initial hits from high-throughput screening often have modest potency and suboptimal pharmacological properties. Therefore, a critical phase in the development of 4-(aminomethyl)benzamides has been the exploration of their structure-activity relationship (SAR). Through systematic chemical modifications of the parent scaffold, researchers have been able to significantly enhance the antiviral potency and improve the drug-like properties of these compounds.[1][2]

Key findings from SAR studies include:

-

Modifications to the N,N-dimethylamide moiety can influence potency.

-

Substitution patterns on the benzamide ring are critical for activity.

-

The aminomethyl group can be replaced with other functionalities to modulate activity and properties.

These studies have led to the identification of lead candidates with significantly improved efficacy against both Ebola and Marburg viruses.[1]

Pharmacological Profile of Lead Candidates

For any potential antiviral therapeutic, a favorable pharmacological profile is essential. Promising 4-(aminomethyl)benzamide derivatives have been subjected to in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

| Compound | EBOV EC50 (µM) | MARV EC50 (µM) | Metabolic Stability (Human Liver Microsomes) |

| CBS1118 | < 10 | < 10 | Moderate |

| Compound 20 | Not specified | Not specified | Good |

| Compound 32 | 0.11 | 1.23 | Good |

| Compound 35 | 0.31 | 0.82 | Good |

EC50 values are a measure of the concentration of a drug that is required for 50% of its maximum effect.

Representative compounds have demonstrated good metabolic stability in both rat and human liver microsomes, a crucial indicator of their potential for in vivo efficacy.[1] Furthermore, select compounds have been shown to have low inhibition of key cytochrome P450 enzymes, such as CYP3A4 and CYP2C9, suggesting a lower potential for drug-drug interactions.[1]

Future Directions and Conclusion

The discovery and optimization of 4-(aminomethyl)benzamides as potent, broad-spectrum filovirus entry inhibitors represent a significant advancement in the search for small-molecule therapeutics against these deadly pathogens. The mechanism of action, centered on the inhibition of the viral glycoprotein, is a validated strategy for antiviral drug development.

Future research will likely focus on:

-

In vivo efficacy studies: Evaluating the protective effect of lead candidates in animal models of Ebola and Marburg virus disease.

-

Detailed mechanistic studies: Elucidating the precise binding site of these inhibitors on the viral glycoprotein through techniques such as X-ray crystallography or cryo-electron microscopy.

-

Pharmacokinetic profiling: Characterizing the absorption, distribution, metabolism, and excretion of lead compounds in vivo to guide dosing and formulation development.

References